molecular formula C10H8N4O2 B12928915 5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 34314-69-7

5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B12928915
CAS No.: 34314-69-7
M. Wt: 216.20 g/mol
InChI Key: QYDOPKVSRXHOGO-UHFFFAOYSA-N
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Description

5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione (CAS: 34314-69-7) is a heterocyclic compound featuring a fused pyrrolo-triazole-dione core. Its molecular formula is C₁₀H₈N₄O₂, with a molecular weight of 216.20 g/mol and a polar surface area of 74.1 Ų . The structure includes a phenyl substituent at the 5-position, contributing to its planar aromaticity and moderate lipophilicity (XLogP3: 1.4).

Properties

CAS No.

34314-69-7

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

5-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C10H8N4O2/c15-9-7-8(12-13-11-7)10(16)14(9)6-4-2-1-3-5-6/h1-5,7-8H,(H,11,12)

InChI Key

QYDOPKVSRXHOGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N=NN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves a multi-step process. . This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds.

Scientific Research Applications

5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (EDGs) : Methoxy groups increase aromatic ring electron density, affecting reactivity in nucleophilic substitutions.

Molecular Weight and Structural Complexity

The target compound’s low molecular weight (216.20 g/mol ) contrasts with derivatives bearing extended substituents (e.g., C₂₃H₂₀ClN₅O₃ , 449.90 g/mol ). Higher molecular weight correlates with increased structural complexity, which may impact pharmacokinetics (e.g., solubility, membrane permeability). For instance:

  • PEG-Azide Derivatives (e.g., ): Incorporation of polyethylene glycol (PEG) chains (e.g., 3,6,9,12-tetraoxatetradecane) significantly enhances hydrophilicity, making these derivatives suitable for aqueous-phase reactions .

Functional Group Impact

  • Triazole vs.
  • PEG and Azide Functionalization : Derivatives with PEG-azide groups (e.g., ) are tailored for click chemistry applications, enabling bioconjugation to proteins or polymers.

Biological Activity

5-Phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C₁₈H₁₆N₄O₂
  • Molecular Weight : 320.3 g/mol
  • CAS Number : 1189653-22-2

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate promising antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells and cell cycle arrest.
CompoundCell LineIC₅₀ (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These findings suggest that the compound could be a lead for developing new anticancer agents targeting TS inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar triazole derivatives have shown effectiveness against various bacterial strains.

MicroorganismMIC (μg/mL)
E. coli0.21
S. aureus0.25

The antimicrobial activity is likely due to the ability of the compound to interfere with bacterial cell wall synthesis or function .

Synthesis and Evaluation

A study published in a peer-reviewed journal synthesized triazole derivatives and evaluated their biological activities. The synthesized compounds were tested against multiple cancer cell lines and bacteria:

  • Synthesis Method : The compounds were synthesized using a multi-step reaction involving triazole formation.
  • Biological Testing : The synthesized derivatives were screened for cytotoxicity using MTT assays and showed varying degrees of activity against the tested cell lines.

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction between this compound and its biological targets:

  • Binding Affinity : The docking studies indicated strong binding interactions with the active sites of thymidylate synthase and bacterial DNA gyrase.

These computational studies support the experimental findings by predicting how effectively the compound can inhibit these targets .

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